

Anomeric Configuration of Tetra-O-acetyl-D-xylofuranose: A Technical Guide

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Compound of Interest

Compound Name: D-Xylofuranose, 1,2,3,5-tetraacetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anomeric configuration of tetra-O-acetyl-D-xylofuranose, a key derivative of D-xylose. Understanding the stereochemistry at the anomeric center (C1) is critical for its application in the synthesis of nucleoside analogues and other bioactive molecules. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the underlying chemical principles.

Introduction to Anomeric Configuration

In carbohydrate chemistry, anomers are diastereomers of cyclic saccharides that differ in the configuration at the hemiacetal or hemiketal carbon, also known as the anomeric carbon. For furanose rings, which are five-membered, the two anomers are designated as alpha (α) and beta (β). The orientation of the substituent at the anomeric carbon relative to the other substituents on the ring determines this designation. The interplay of steric and stereoelectronic effects, most notably the anomeric effect, governs the relative stability and reactivity of these anomers.^[1]

The acetylation of D-xylose can lead to a mixture of pyranose and furanose forms, with each having α and β anomers. The furanose form, 1,2,3,5-tetra-O-acetyl-D-xylofuranose, is a crucial intermediate in various synthetic pathways. The selective synthesis and separation of its anomers are often necessary for the stereospecific synthesis of target molecules.

Quantitative Data

Precise quantitative data for the individual anomers of 1,2,3,5-tetra-O-acetyl-D-xylofuranose is not extensively documented in publicly available literature. However, data for related compounds and general principles of anomer separation and characterization provide valuable insights. The following tables summarize the available physical and spectroscopic properties.

Table 1: Physical Properties of Tetra-O-acetyl-D-xylofuranose Anomers

Property	α-Anomer	β-Anomer	Reference
CAS Number	61248-15-5	Not available	[2]
Molecular Formula	C ₁₃ H ₁₈ O ₉	C ₁₃ H ₁₈ O ₉	[3]
Molecular Weight	318.28 g/mol	318.28 g/mol	[3]
Melting Point	Data not available	Data not available	
Optical Rotation	Data not available	Data not available	

Table 2: Spectroscopic Data for α-Tetra-O-acetyl-D-xylofuranose

While a complete set of assigned ¹H and ¹³C NMR data for both anomers in a specified solvent is not readily available in the literature, a ¹³C NMR spectrum for the α-anomer has been reported.

Carbon Atom	¹³ C Chemical Shift (ppm)
C1	Data not available
C2	Data not available
C3	Data not available
C4	Data not available
C5	Data not available
Acetyl CH ₃	Data not available
Acetyl C=O	Data not available

Note: A publicly available ^{13}C NMR spectrum for "PERACETYL-ALPHA-D-XYLOSE, (FURANOSE)" exists but the solvent is not specified, and peak assignments are not provided.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and separation of the α and β anomers of 1,2,3,5-tetra-O-acetyl-D-xylofuranose are not explicitly described in a single source. However, by combining information from the synthesis of related compounds, a general approach can be outlined.

Synthesis of Tetra-O-acetyl-D-xylofuranose

The synthesis of acetylated furanoses often involves the protection of the hydroxyl groups of the parent sugar. A common method for acetylation is the use of acetic anhydride with a catalyst. The ratio of furanose to pyranose and the α/β anomeric ratio can be influenced by the reaction conditions, such as the catalyst (acidic or basic), temperature, and reaction time.[4]

A plausible synthetic route, adapted from procedures for related sugars, is as follows:

- Protection of D-xylose to favor the furanose form: D-xylose can be converted to a derivative that locks the ring in the furanose conformation, such as 1,2-O-isopropylidene- α -D-xylofuranose.[5]
- Acetylation: The remaining free hydroxyl groups at positions 3 and 5 are then acetylated using acetic anhydride in the presence of a base like pyridine.
- Deprotection and Acetolysis: The isopropylidene group is subsequently removed under acidic conditions, followed by acetylation of the newly freed hydroxyl groups at C1 and C2. This step often leads to a mixture of α and β anomers.

General Acetylation Procedure (adapted from the synthesis of other sugar acetates):

- D-xylose is dissolved in a suitable solvent system, which can include a mixture of acetic anhydride and a catalyst.
- Catalysts can be acidic (e.g., perchloric acid) or basic (e.g., sodium acetate). The choice of catalyst can influence the anomeric ratio of the product.[4]

- The reaction is typically stirred at a controlled temperature for several hours.
- Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.
- The organic layer is washed, dried, and concentrated to yield the crude tetra-O-acetyl-D-xylofuranose as a mixture of anomers.

Separation of Anomers

The separation of anomeric mixtures of peracetylated sugars is a significant challenge. Chromatographic techniques are most commonly employed.

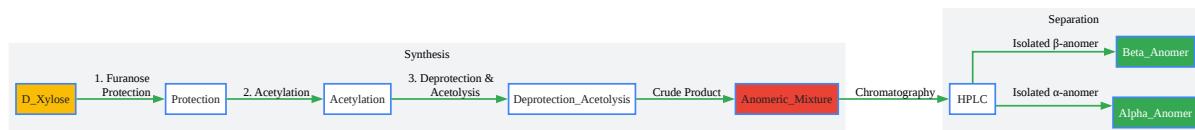
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly on specialized columns such as those with chiral stationary phases, has been shown to be effective in separating anomers of monosaccharides and their derivatives.^{[6][7][8]} The choice of mobile phase is critical for achieving good resolution.
- Column Chromatography: Traditional silica gel column chromatography can also be used, although it may be less efficient for closely related anomers.
- Enzymatic Deacetylation: Regio- and stereoselective enzymatic deacetylation has been used to separate anomers of peracetylated sugars. For instance, specific lipases can selectively deacetylate one anomer, allowing for the separation of the modified and unmodified sugars.
^[9]

Anomeric Configuration and Stability

The relative populations of the α and β anomers in solution are determined by their thermodynamic stability. The anomeric effect generally favors the anomer with an axial electronegative substituent on the anomeric carbon in pyranose rings.^[1] In furanose rings, the conformational flexibility makes the prediction of the dominant anomer more complex, as multiple low-energy conformations can exist. The equilibrium between the anomers can be influenced by the solvent polarity.

Diagrams

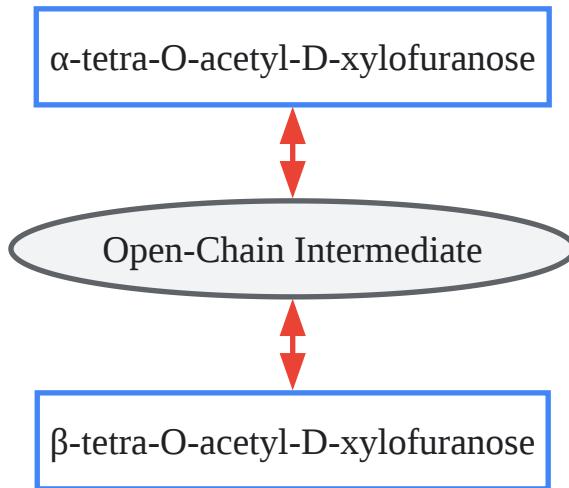
General Workflow for Synthesis and Separation



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Caption: General workflow for the synthesis and separation of tetra-O-acetyl-D-xylofuranose anomers.

Anomeric Equilibrium



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Caption: Equilibrium between the α and β anomers of tetra-O-acetyl-D-xylofuranose via an open-chain intermediate.

Conclusion

The anomeric configuration of tetra-O-acetyl-D-xylofuranose is a critical aspect of its chemistry and utility in synthesis. While comprehensive quantitative and spectroscopic data for both the α and β anomers are not readily available in a consolidated form, this guide provides a framework based on existing knowledge of carbohydrate chemistry. The synthesis of specific anomers likely requires a multi-step process involving protection, acetylation, and careful chromatographic separation. Further research is needed to fully characterize both anomers and to develop stereoselective synthetic routes to improve their accessibility for applications in drug development and other scientific fields.

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